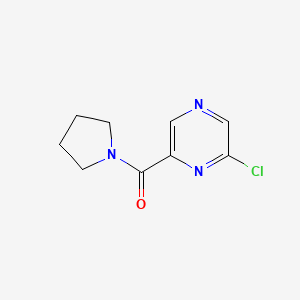

2-Chloro-6-(1-pyrrolidinylcarbonyl)pyrazine

Description

Properties

IUPAC Name |

(6-chloropyrazin-2-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O/c10-8-6-11-5-7(12-8)9(14)13-3-1-2-4-13/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLWXHNMPCCMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651007 | |

| Record name | (6-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959241-31-7 | |

| Record name | (6-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-(1-pyrrolidinylcarbonyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(6-chloropyrazin-2-yl)-pyrrolidin-1-ylmethanone properties

An In-Depth Technical Guide to (6-chloropyrazin-2-yl)-pyrrolidin-1-ylmethanone: Synthesis, Properties, and Research Perspectives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the novel compound (6-chloropyrazin-2-yl)-pyrrolidin-1-ylmethanone. Synthesizing information from established chemical principles and analogous compounds, this document details a proposed synthesis, predicted physicochemical properties, and explores potential avenues for biological investigation. This guide is intended to serve as a foundational resource for researchers interested in the exploration of new chemical entities within the pyrazine and pyrrolidine scaffolds.

Introduction and Rationale

The intersection of pyrazine and pyrrolidine moieties in a single molecular entity presents a compelling prospect for drug discovery. Pyrazine derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects. Similarly, the pyrrolidine ring is a common feature in many biologically active natural products and synthetic drugs, contributing to their unique pharmacological profiles. The compound (6-chloropyrazin-2-yl)-pyrrolidin-1-ylmethanone, by combining these two pharmacophores, represents a novel chemical space with significant potential for the development of new therapeutic agents. This guide aims to provide a detailed technical framework for the synthesis and study of this promising molecule.

Physicochemical Properties

While experimental data for (6-chloropyrazin-2-yl)-pyrrolidin-1-ylmethanone is not extensively available in the public domain, its fundamental physicochemical properties can be reliably predicted using computational methods. These predicted properties are crucial for guiding experimental design, including solvent selection for synthesis and assays, as well as for preliminary assessment of its drug-like characteristics.

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₁₀ClN₃O | - |

| Molecular Weight | 211.65 g/mol | - |

| XLogP3 | 1.3 | Indicates moderate lipophilicity, suggesting potential for good oral bioavailability. |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 3 | (Two nitrogen atoms in the pyrazine ring and the carbonyl oxygen) |

| Rotatable Bond Count | 1 | Suggests conformational rigidity, which can be advantageous for target binding. |

| Topological Polar Surface Area | 49.8 Ų | Within the typical range for orally bioavailable drugs. |

| Formal Charge | 0 | - |

Note: These properties were calculated using established computational algorithms and should be confirmed experimentally.

Synthesis of (6-chloropyrazin-2-yl)-pyrrolidin-1-ylmethanone

The synthesis of (6-chloropyrazin-2-yl)-pyrrolidin-1-ylmethanone can be achieved through a standard amide coupling reaction between 6-chloropyrazine-2-carboxylic acid and pyrrolidine. Several established methods for amide bond formation can be employed, with the following protocol being a robust and well-documented approach based on the synthesis of similar pyrazine carboxamides.[1][2]

Proposed Synthetic Pathway

The overall synthetic scheme involves the activation of the carboxylic acid group of 6-chloropyrazine-2-carboxylic acid, followed by nucleophilic attack by the secondary amine of pyrrolidine.

Caption: Proposed synthesis of (6-chloropyrazin-2-yl)-pyrrolidin-1-ylmethanone.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of pyrazine carboxamides.[1][2]

Materials:

-

6-chloropyrazine-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDCI/HOBt or T3P)

-

Pyrrolidine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or another suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Activation of the Carboxylic Acid:

-

To a solution of 6-chloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 6-chloropyrazine-2-carbonyl chloride.

-

-

Amide Coupling:

-

Dissolve the crude acid chloride in anhydrous DCM.

-

In a separate flask, dissolve pyrrolidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the solution of the acid chloride dropwise to the pyrrolidine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (6-chloropyrazin-2-yl)-pyrrolidin-1-ylmethanone.

-

Self-Validation: The purity and identity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy. The expected spectroscopic data should be consistent with the proposed structure.

Potential Biological Activities and Research Directions

While the specific biological activities of (6-chloropyrazin-2-yl)-pyrrolidin-1-ylmethanone have not been reported, the known pharmacology of related pyrazine and pyrrolidine derivatives provides a strong basis for hypothesizing its potential therapeutic applications.

Areas for Investigation

-

Enzyme Inhibition: Many pyrazine-containing molecules act as enzyme inhibitors. For example, derivatives of pyrazinecarboxylic acid have shown activity against Mycobacterium tuberculosis.[2] The target compound could be screened against a panel of kinases, proteases, or other enzymes relevant to human diseases.

-

Receptor Modulation: Pyrrolidine-containing compounds are known to interact with a variety of receptors in the central nervous system and periphery. Investigation into the binding affinity of (6-chloropyrazin-2-yl)-pyrrolidin-1-ylmethanone for various G-protein coupled receptors (GPCRs) or ion channels could reveal novel pharmacological activities.

-

Anticancer Activity: The pyrazine scaffold is present in several anticancer agents. The cytotoxic effects of the title compound could be evaluated against a panel of human cancer cell lines to identify potential antiproliferative activity.

Proposed Experimental Workflow for Biological Screening

Caption: A general workflow for the biological evaluation of the title compound.

Conclusion

(6-chloropyrazin-2-yl)-pyrrolidin-1-ylmethanone is a novel compound with a promising chemical architecture for the development of new therapeutic agents. This guide provides a comprehensive starting point for researchers, detailing a reliable synthetic route and outlining potential avenues for biological investigation. The exploration of this and related molecules is a worthwhile endeavor that could lead to the discovery of new drugs with unique mechanisms of action.

References

-

Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2002). Molecules, 7(9), 657-669. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Chloro-6-(1-pyrrolidinylcarbonyl)pyrazine

Abstract: This technical guide provides a comprehensive scientific overview of 2-Chloro-6-(1-pyrrolidinylcarbonyl)pyrazine, a functionalized heterocyclic compound. Positioned at the intersection of synthetic chemistry and drug discovery, this molecule serves as a valuable intermediate for the construction of complex molecular architectures. This document details a robust synthesis protocol, thorough analytical characterization methodologies, and explores its potential applications as a scaffold in medicinal chemistry. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical foundation and practical workflows necessary to utilize this compound effectively.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a cornerstone in the design of numerous therapeutic agents.[2][3] The presence of nitrogen atoms enhances solubility and provides points for molecular interaction with biological targets, a desirable trait compared to simple hydrocarbons.[2]

Clinically successful drugs underscore the importance of this motif. Pyrazinamide is a first-line medication for tuberculosis, whose activity relies on the pyrazine core.[4] In oncology, Bortezomib , a proteasome inhibitor for treating multiple myeloma, features a critical pyrazine component.[1] More recently, Favipiravir has been investigated as a broad-spectrum antiviral agent.[1] These examples highlight the versatility of the pyrazine nucleus in targeting a wide range of diseases, making novel derivatives like this compound of significant interest for discovery programs.[3][5]

This guide focuses specifically on this compound, a molecule functionalized with two key features:

-

An amide linkage to a pyrrolidine ring , a common and stable functional group that can influence solubility and conformational rigidity.

-

A 2-chloro substituent , which acts as a versatile synthetic handle for downstream modifications via cross-coupling or nucleophilic substitution reactions.[1]

This combination makes the title compound not an end-product itself, but a valuable building block for generating libraries of diverse compounds for biological screening.

Physicochemical and Safety Data

All quantitative data for the target compound is summarized below for quick reference. Safety information is critical for laboratory handling and has been compiled from supplier safety data sheets.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClN₃O | PubChem[6] |

| Molecular Weight | 211.65 g/mol | PubChem[6] |

| IUPAC Name | (6-chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone | PubChem[6] |

| InChIKey | PTLWXHNMPCCMKS-UHFFFAOYSA-N | PubChem[6] |

| Monoisotopic Mass | 211.05124 Da | PubChem[6] |

| GHS Hazard Statements | H302, H315, H319, H332, H335 | Supplier[7] |

| Signal Word | Warning | Supplier[7] |

| Hazard Description | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation. | Supplier[7] |

Synthesis and Purification Workflow

The synthesis of this compound is most reliably achieved through the amidation of 6-chloropyrazine-2-carboxylic acid. The following protocol is a robust, two-step process involving the activation of the carboxylic acid to an acyl chloride, followed by coupling with pyrrolidine.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol

Materials:

-

6-Chloropyrazine-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

N,N-Dimethylformamide (DMF)

-

Pyrrolidine

-

Triethylamine (TEA, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (230-400 mesh)

-

Hexane and Ethyl Acetate (HPLC grade)

Protocol:

Step 1: Formation of 6-Chloropyrazine-2-carbonyl Chloride

-

To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 6-chloropyrazine-2-carboxylic acid (1.0 eq).

-

Add anhydrous toluene (approx. 20 mL per gram of acid) followed by a catalytic amount of DMF (1-2 drops).

-

Add thionyl chloride (1.5 eq) dropwise via syringe at room temperature.

-

Causality Note: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides, which are much more reactive electrophiles for the subsequent amidation.[8] DMF catalyzes this reaction by forming the Vilsmeier reagent in situ, which is the active electrophile.

-

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 2 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.

-

After cooling to room temperature, remove the excess toluene and thionyl chloride under reduced pressure (rotary evaporation). The resulting crude acyl chloride (a yellow-orange solid/oil) is used directly in the next step without further purification.

Step 2: Amide Coupling with Pyrrolidine

-

Place the flask containing the crude acyl chloride in an ice bath (0 °C) and add anhydrous DCM (approx. 20 mL per gram of starting acid).

-

In a separate flask, dissolve pyrrolidine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Causality Note: Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct generated during the reaction.[9] This prevents the protonation of the pyrrolidine nucleophile, ensuring the reaction proceeds to completion.

-

-

Add the pyrrolidine/TEA solution dropwise to the stirred acyl chloride solution at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4 hours. Monitor progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

-

Purify the crude residue by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 40% ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.

Analytical Characterization

A self-validating system requires rigorous characterization to confirm the identity and purity of the synthesized compound. The following protocols and predicted data serve as a benchmark for quality control.

Characterization Workflow Diagram

Sources

- 1. mdpi.com [mdpi.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unequivocal role of pyrazine ring in medicinally important compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - this compound (C9H10ClN3O) [pubchemlite.lcsb.uni.lu]

- 7. This compound [chemdict.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-(1-pyrrolidinylcarbonyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the core physical properties of 2-Chloro-6-(1-pyrrolidinylcarbonyl)pyrazine. In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physical characteristics is paramount. These properties govern a molecule's behavior from synthesis and purification to formulation and ultimately, its bioavailability. This document is structured to deliver not just data, but also the scientific rationale behind the methodologies used to ascertain these properties, ensuring a blend of theoretical knowledge and practical application.

Molecular and Physicochemical Profile

This compound is a substituted pyrazine derivative. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a common scaffold in medicinal chemistry.[1] The substituents—a chloro group at the 2-position and a pyrrolidinylcarbonyl group at the 6-position—are expected to significantly influence its physical and chemical properties.

A summary of the key physicochemical properties is presented below. It is important to note that while some data is derived from predictive models, this guide also provides robust experimental protocols for their empirical determination.

| Property | Predicted/Calculated Value | Data Source |

| Molecular Formula | C₉H₁₀ClN₃O | [2] |

| Molecular Weight | 211.65 g/mol | [2] |

| Predicted Boiling Point | 374.7 ± 42.0 °C | [2] |

| Predicted Density | 1.363 ± 0.06 g/cm³ | [2] |

| CAS Number | 959241-31-7 | [2] |

Structural Elucidation and Spectroscopic Analysis

The structural integrity of a compound is the foundation of its identity. Spectroscopic techniques provide an empirical fingerprint of the molecule. While specific experimental spectra for this compound are not widely published, we can predict the expected spectral characteristics based on the known effects of its constituent functional groups and the pyrazine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | Singlet | 1H | Pyrazine-H |

| ~8.5 | Singlet | 1H | Pyrazine-H |

| ~3.7 | Triplet | 2H | N-CH₂ (pyrrolidine) |

| ~3.5 | Triplet | 2H | N-CH₂ (pyrrolidine) |

| ~2.0 | Multiplet | 4H | -CH₂-CH₂- (pyrrolidine) |

Rationale: The pyrazine protons are expected to appear in the downfield aromatic region, with their exact shifts influenced by the electron-withdrawing nature of the chloro and carbonyl groups. The pyrrolidine protons will exhibit characteristic shifts for aliphatic amines, with the protons adjacent to the nitrogen being the most deshielded.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (amide) |

| ~150-155 | C-Cl (pyrazine) |

| ~145-150 | C-C=O (pyrazine) |

| ~140-145 | Pyrazine CH |

| ~135-140 | Pyrazine CH |

| ~48 | N-CH₂ (pyrrolidine) |

| ~46 | N-CH₂ (pyrrolidine) |

| ~26 | -CH₂- (pyrrolidine) |

| ~24 | -CH₂- (pyrrolidine) |

Rationale: The carbonyl carbon of the amide will be significantly downfield. The pyrazine carbons will have distinct chemical shifts based on their substitution, with the carbon attached to the chlorine atom being highly deshielded. The pyrrolidine carbons will appear in the aliphatic region.

Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 30-degree pulse angle, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, and a longer acquisition time and/or a greater number of scans compared to the ¹H spectrum to compensate for the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H spectrum. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | C-H stretch (aromatic) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1650 | Strong | C=O stretch (amide) |

| ~1580-1400 | Medium-Strong | C=C and C=N stretching (pyrazine ring) |

| ~1100-1000 | Medium-Strong | C-N stretch |

| ~850-750 | Strong | C-Cl stretch |

Rationale: The most prominent peak is expected to be the strong carbonyl stretch of the amide group. The pyrazine ring will show a series of characteristic absorptions in the fingerprint region. The presence of both aromatic and aliphatic C-H bonds will also be evident. The C-Cl stretch will appear at a lower wavenumber.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups in the molecule.

Methodology:

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the finely ground compound with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 211. An isotopic peak (M+2) at m/z 213 with an intensity of approximately one-third of the M⁺ peak will be observed due to the natural abundance of the ³⁷Cl isotope.[3] This 3:1 isotopic pattern is a hallmark of a monochlorinated compound.[3][4]

-

Major Fragments:

-

Loss of the pyrrolidinylcarbonyl group.

-

Loss of the pyrrolidine ring.

-

Loss of a chlorine atom.

-

Fragmentation of the pyrazine ring.

-

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas or liquid chromatography.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Thermal and Solubility Properties

Melting Point

The melting point is a critical physical property that provides an indication of the purity of a crystalline solid. For a pure compound, the melting point is a sharp, well-defined range.

As no experimental melting point data for this compound is readily available, the following protocol is provided for its determination.

Experimental Protocol: Melting Point Determination

Objective: To determine the melting point range of the compound as an indicator of purity.

Methodology:

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[5]

-

Measurement:

-

Place the capillary tube in a calibrated melting point apparatus.[6]

-

Heat the sample rapidly to about 15-20 °C below the expected melting point (a preliminary rapid determination can be performed to estimate this).[5]

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

-

Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[5]

Solubility

Solubility is a crucial parameter in drug development, influencing everything from reaction work-ups to formulation and bioavailability. A comprehensive solubility profile in various solvents is essential.

Quantitative solubility data for this compound is not currently available in the public domain. The following protocol outlines the standard shake-flask method for its determination.[7][8]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in various solvents at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide). The presence of excess solid is critical to ensure a saturated solution at equilibrium.[8]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature, or centrifuge them, to allow the excess solid to settle.[8]

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[7]

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Visualization of Key Concepts

To further aid in the understanding of the experimental workflows, the following diagrams are provided.

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Relationship between molecular properties and analytical techniques.

Conclusion

This technical guide has outlined the essential physical properties of this compound, providing both predicted data and detailed, field-proven protocols for their experimental determination. For researchers in drug discovery and development, a meticulous approach to characterizing these fundamental properties is not merely a preliminary step but a critical foundation for all subsequent research. The methodologies and rationales presented herein are intended to empower scientists to generate reliable and reproducible data, thereby accelerating the journey from molecule to medicine.

References

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

-

mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved from [Link]

-

Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2023). Defense Technical Information Center. Retrieved from [Link]

-

Solubility Measurements. (n.d.). ResearchGate. Retrieved from [Link]

-

Melting Point Determination. (2012). University of South Alabama. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018). World Health Organization. Retrieved from [Link]

-

How do you determine the melting point of a compound? (2017). Quora. Retrieved from [Link]

-

Measuring the Melting Point. (2023). Westlab Canada. Retrieved from [Link]

-

New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (n.d.). MDPI. Retrieved from [Link]

-

experiment (1) determination of melting points. (2021). SlideShare. Retrieved from [Link]

-

Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. (2019). YouTube. Retrieved from [Link]

-

Synthesis and Spectral and Thermal Properties of Pyrazine-Bridged Coordination Polymers of Copper(II) Nitrate: An Experiment for Advanced Undergraduates. (n.d.). ACS Publications. Retrieved from [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (n.d.). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry: Alkyl Halide Fragmentation. (2024). JoVE. Retrieved from [Link]

-

Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. (n.d.). ACS Publications. Retrieved from [Link]

-

2-chloro-6-(pyrrolidin-1-yl)pyrazine. (n.d.). PubChem. Retrieved from [Link]

-

pyrazine derivatives evaluated: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

-

Chemical Transformation of Pyrazine Derivatives. (n.d.). Moroccan Journal of Chemistry. Retrieved from [Link]

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (n.d.). Elsevier. Retrieved from [Link]

-

Pyrazine. (n.d.). NIST WebBook. Retrieved from [Link]

-

Pyrazine. (n.d.). NIST WebBook. Retrieved from [Link]

-

Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. (n.d.). ACS Publications. Retrieved from [Link]

-

Greener approach toward one pot route to pyrazine synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

13C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... (n.d.). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

2-Chloro-6-(1-piperazinyl)pyrazine. (n.d.). PubChem. Retrieved from [Link]

-

Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity. (2024). National Institutes of Health. Retrieved from [Link]

-

Pyrazine, 2,5-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Chloropyrazine. (n.d.). PubChem. Retrieved from [Link]

-

2-Chloro-6-(1-piperazinyl)pyrazine. (n.d.). CAS Common Chemistry. Retrieved from [Link]

-

13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. (n.d.). ResearchGate. Retrieved from [Link]

-

Pyrazine. (n.d.). NIST WebBook. Retrieved from [Link]

-

Pyrazine. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 2. This compound CAS#: 959241-31-7 [m.chemicalbook.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 5. southalabama.edu [southalabama.edu]

- 6. westlab.com [westlab.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

The Strategic Intermediate: A Technical Guide to 2-Chloro-6-(1-pyrrolidinylcarbonyl)pyrazine for Advanced Drug Discovery

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among these, 2-Chloro-6-(1-pyrrolidinylcarbonyl)pyrazine (CAS No. 302293-33-4) has emerged as a pivotal intermediate, particularly in the synthesis of targeted kinase inhibitors. This technical guide offers an in-depth perspective for researchers, scientists, and drug development professionals on the procurement, synthesis, and application of this versatile chemical entity.

Market Availability and Procurement

Sourcing high-quality starting materials is the foundation of reproducible research. This compound is available from a range of specialized chemical suppliers. Pricing and availability are subject to purity, quantity, and supplier. Researchers are advised to request quotes for the most accurate and current information.

| Supplier | Purity | Quantity | Indicative Price | Notes |

| Various Fine Chemical Suppliers | >95% | 1g | Varies | Pricing is often available upon request. |

| >95% | 5g | Varies | Lead times may differ between suppliers. | |

| >95% | 10g+ | Varies | Bulk discounts may be available. |

Physicochemical Properties and Safety

A thorough understanding of the compound's properties and handling requirements is crucial for laboratory safety and experimental success.

-

Molecular Formula: C₉H₁₀ClN₃O

-

Molecular Weight: 211.65 g/mol

-

Appearance: Typically an off-white to yellow solid.

-

Solubility: Soluble in common organic solvents such as dichloromethane, chloroform, and methanol.

Safety and Handling: this compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Based on data for structurally related compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled. Always consult the supplier-specific Safety Data Sheet (SDS) before use.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is a multi-step process that requires careful execution. The following protocol is a representative method derived from the patent literature, providing a robust pathway to this key intermediate.

Diagram of Synthesis Workflow

Caption: A two-step synthetic workflow for this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of 6-Chloro-N-pyrrolidin-1-ylpyrazin-2-amine

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloropyrazine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

-

Addition of Amine: To the stirred solution, add pyrrolidine (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the intermediate amine.

Causality: The use of a slight excess of pyrrolidine ensures the complete consumption of the starting dichloropyrazine. Refluxing in THF provides the necessary energy to overcome the activation barrier for the nucleophilic aromatic substitution.

Step 2: Synthesis of this compound

-

Reaction Setup: In a pressure-rated reaction vessel, combine the intermediate amine from Step 1 (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a suitable base (e.g., triethylamine, 2 equivalents) in a solvent such as dimethylformamide (DMF).

-

Carbonylation: Pressurize the vessel with carbon monoxide (CO) gas (typically 5-10 atm) and heat the reaction mixture to 80-100 °C.

-

Reaction Monitoring: Maintain the reaction under these conditions for 12-24 hours, monitoring the consumption of the starting material by HPLC.

-

Work-up and Purification: After cooling and carefully venting the CO gas, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to afford this compound.

Causality: The palladium catalyst is essential for the carbonylation reaction, facilitating the insertion of carbon monoxide. The base neutralizes the acid generated during the reaction, and the elevated temperature and pressure are required for efficient catalytic turnover.

Application in Drug Discovery: Synthesis of a Kinase Inhibitor

This compound is a valuable precursor for the synthesis of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The chloro-substituent on the pyrazine ring serves as a handle for further functionalization, typically through cross-coupling reactions.

Diagram of Experimental Application Workflow

Caption: Workflow for the synthesis and evaluation of a kinase inhibitor.

Exemplary Protocol: Suzuki Coupling for Kinase Inhibitor Synthesis

-

Reaction Setup: In a microwave vial, combine this compound (1 equivalent), an appropriate aromatic boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium carbonate) in a mixture of solvents such as dioxane and water.

-

Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to 120-150 °C for 15-30 minutes.

-

Purification: After cooling, the reaction mixture is filtered and the filtrate is purified by preparative HPLC to yield the final kinase inhibitor.

-

Biological Evaluation: The purified compound is then evaluated in an in vitro kinase assay to determine its inhibitory potency (IC₅₀) against the target kinase.

Causality: The Suzuki coupling is a highly efficient and versatile method for forming carbon-carbon bonds. The use of a microwave reactor significantly reduces the reaction time compared to conventional heating. The choice of the boronic acid/ester is dictated by the desired structure of the final kinase inhibitor, which is often guided by structure-activity relationship (SAR) studies.[1]

Analytical Characterization

The identity and purity of this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the connectivity of the atoms.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

This comprehensive guide underscores the significance of this compound as a strategic building block in the synthesis of complex and biologically active molecules. Its careful synthesis and application are crucial for the advancement of drug discovery programs targeting kinases and other important biological targets.

References

- Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters.

Sources

An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-6-(1-pyrrolidinylcarbonyl)pyrazine

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 2-Chloro-6-(1-pyrrolidinylcarbonyl)pyrazine. Primarily aimed at researchers, scientists, and professionals in drug development, this document moves beyond mere data reporting to explain the causal logic behind experimental choices. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and extensive Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY, HSQC, HMBC), we present a self-validating workflow for unambiguously confirming the molecular structure of this key heterocyclic intermediate. Each section includes field-proven protocols and in-depth data interpretation, establishing a gold-standard procedure for the characterization of complex small molecules.

Introduction: The Need for Unambiguous Characterization

This compound is a heterocyclic compound featuring a substituted pyrazine core. Pyrazine derivatives are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials.[1] The precise arrangement of the chloro, pyrrolidinyl, and carbonyl substituents on the pyrazine ring is critical, as even minor structural variations can drastically alter a compound's pharmacological and physicochemical properties. Therefore, a rigorous and unequivocal structure elucidation is not merely a procedural step but a foundational requirement for any further research or development.[2][3]

This guide outlines a systematic workflow that combines multiple spectroscopic techniques to build a complete, validated picture of the molecule's identity, from its elemental composition to the precise connectivity of every atom.[4]

Integrated Analytical Workflow

The structure elucidation of an unknown compound is akin to solving a puzzle. Each analytical technique provides a unique piece of information, and only by combining them logically can a complete and validated structure be confirmed.[5] Our approach is hierarchical, starting with mass and functional group identification, followed by detailed mapping of the atomic framework.

Caption: Workflow for integrated structure elucidation.

Mass Spectrometry (MS): Determining the Molecular Blueprint

Expertise & Causality: Mass spectrometry is the first-line technique used to determine the molecular weight (MW) of a compound and, with high-resolution instruments, its elemental formula.[6] This information is the fundamental blueprint upon which all subsequent structural hypotheses are built. For this compound, we anticipate a distinct isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which serves as a powerful diagnostic marker.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z (Nominal) | Notes |

| [M]⁺ | 211/213 | Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine. |

| [M-Cl]⁺ | 176 | Loss of a chlorine atom. |

| [M-C₄H₈N]⁺ | 141/143 | Loss of the pyrrolidine ring via cleavage of the amide C-N bond. |

| [C₄H₂N₂Cl]⁺ | 113/115 | Fragment corresponding to the chloropyrazine ring. |

Experimental Protocol: Electron Ionization GC-MS

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Method: Inject 1 µL of the sample. Use a standard non-polar column (e.g., HP-5ms) with a temperature program starting at 100°C, ramping to 280°C at 20°C/min.

-

MS Method: Set the EI source to 70 eV. Acquire spectra over a mass range of m/z 40-400.

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to identify key structural motifs, such as the loss of chlorine or the pyrrolidine group.[7][8]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an exceptionally rapid and effective method for identifying the functional groups present in a molecule.[5] For this target compound, the most critical absorptions are the amide carbonyl (C=O) stretch and bands associated with the aromatic pyrazine ring and the C-Cl bond. The absence of N-H stretches (typically ~3300 cm⁻¹) confirms the tertiary nature of the amide.

Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Bond | Functional Group | Notes |

| ~2975-2850 | C-H | Alkyl (Pyrrolidine) | Aliphatic C-H stretching vibrations. |

| ~1645-1660 | C=O | Tertiary Amide | Strong, sharp absorption. This is a key diagnostic peak.[9][10] |

| ~1550-1580 | C=N, C=C | Pyrazine Ring | Aromatic ring stretching vibrations. |

| ~1450 | C-H | Alkyl (Pyrrolidine) | Methylene scissoring vibration. |

| ~1250-1300 | C-N | Amide | C-N stretching vibration. |

| ~750-800 | C-Cl | Aryl Halide | Characteristic absorption for aryl chlorides. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Co-add at least 16 scans to ensure a high signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using the empty ATR crystal. Identify and label the major absorption bands and correlate them to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[4] It provides detailed information about the chemical environment, count, and connectivity of ¹H and ¹³C atoms. For this compound, a full suite of 1D and 2D NMR experiments is required to unambiguously assign every signal and confirm the connectivity between the pyrazine ring and the pyrrolidinylcarbonyl side chain.

¹H and ¹³C NMR Analysis

The electron-withdrawing nature of the nitrogen atoms, the chlorine atom, and the carbonyl group will cause the pyrazine protons to appear far downfield in the ¹H NMR spectrum.[11] The pyrrolidine protons will appear in the aliphatic region.

Predicted NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|---|

| Pyrazine-H | H-3 | ~8.85 | Singlet | 1H |

| Pyrazine-H | H-5 | ~8.65 | Singlet | 1H |

| Pyrrolidine-CH₂ | H-2'/5' | ~3.70 | Triplet | 4H |

| Pyrrolidine-CH₂ | H-3'/4' | ~2.00 | Multiplet | 4H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Label | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | C-7 | ~162.5 |

| C-Cl | C-2 | ~151.0 |

| C-Pyrrolidine | C-6 | ~148.0 |

| Pyrazine-CH | C-3 | ~144.0 |

| Pyrazine-CH | C-5 | ~142.0 |

| Pyrrolidine-CH₂ | C-2'/5' | ~47.0 |

| Pyrrolidine-CH₂ | C-3'/4' | ~25.0 |

2D NMR: Confirming Atom-Atom Connectivity

While 1D NMR suggests the presence of the different molecular fragments, 2D NMR provides the definitive proof of how they are connected.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This will confirm the connectivity within the pyrrolidine ring (H-2' with H-3', H-3' with H-4', etc.).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for this molecule. It shows correlations between protons and carbons that are 2-3 bonds away. The most critical correlation will be between the pyrrolidine protons (H-2'/5') and the carbonyl carbon (C-7), and between the pyrazine proton H-5 and the carbonyl carbon (C-7), which definitively links the side chain to the pyrazine ring at the correct position.

Sources

- 1. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. jchps.com [jchps.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. benchchem.com [benchchem.com]

- 6. Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. article.sapub.org [article.sapub.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-6-(1-pyrrolidinylcarbonyl)pyrazine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals working with 2-Chloro-6-(1-pyrrolidinylcarbonyl)pyrazine. In the absence of publicly available quantitative solubility data for this specific molecule, this document details the methodologies for its experimental determination. We will explore the foundational principles of solubility, present detailed protocols for both kinetic and thermodynamic solubility assessment, and discuss the application of this critical data in a drug development context.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a compound to dissolve in a solvent, is a fundamental physicochemical property that dictates the ultimate success of a drug candidate.[1][2] For this compound, a substituted pyrazine of interest in medicinal chemistry, understanding its solubility profile in various organic solvents is paramount.[3] Pyrazine derivatives have garnered significant attention for their diverse biological activities, making them attractive scaffolds for novel therapeutics.[3][4]

This guide will provide the necessary theoretical and practical knowledge to:

-

Establish a robust solubility screening protocol for this compound.

-

Interpret the generated solubility data to inform key decisions in the drug development pipeline.

-

Select appropriate solvents for various applications, including synthesis, purification, and formulation.

Physicochemical Properties of this compound

While experimental data is limited, we can infer some properties of this compound from its structure and available data for related compounds.

| Property | Value/Prediction | Source |

| Molecular Formula | C₉H₁₀ClN₃O | PubChem |

| Molecular Weight | 211.65 g/mol | PubChem |

| SMILES | C1CCN(C1)C(=O)C2=CN=CC(=N2)Cl | PubChem[5] |

| Predicted XlogP | 1.0 | PubChem[5] |

The predicted XlogP of 1.0 suggests that this compound has a relatively balanced hydrophilic-lipophilic character. This indicates it is likely to have some solubility in a range of organic solvents, but the exact quantitative values will vary significantly depending on the solvent's polarity and hydrogen bonding capacity.

Foundational Principles of Solubility

The solubility of a solid in a liquid is governed by the equilibrium between the solid state and the dissolved state.[6] This equilibrium is influenced by several factors, including the physicochemical properties of the solute and solvent, temperature, and pH (for ionizable compounds).[6][7]

Kinetic vs. Thermodynamic Solubility

In drug discovery and development, two types of solubility are commonly measured: kinetic and thermodynamic.[2][6]

-

Kinetic Solubility: This is the concentration of a compound that precipitates from a supersaturated solution over a short period. It is often determined by adding a concentrated stock solution of the compound in an organic solvent (typically DMSO) to an aqueous buffer.[2] Kinetic solubility is a high-throughput screening method used in early drug discovery to rank compounds.[2][6]

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period.[2][6] Thermodynamic solubility is the gold standard and is crucial for formulation development and regulatory submissions.[2]

Caption: Relationship between solubility type and application in drug development.

Experimental Protocols for Solubility Determination

Given the lack of existing data for this compound, the following protocols provide a robust framework for its solubility determination.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[1] It involves equilibrating an excess of the solid compound with the solvent of interest.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours).

-

Sample Separation: After equilibration, carefully separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-resistant filter (e.g., PTFE).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or mmol/L based on the measured concentration and the dilution factor.

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Kinetic Solubility Determination: The Solvent Addition Method

For higher throughput screening in early discovery, a kinetic solubility assay can be employed.[2][6] This method relies on the precipitation of the compound from a supersaturated solution.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well microplate, add the desired aqueous buffer or solvent system.

-

Compound Addition: Using a liquid handling system, add small aliquots of the DMSO stock solution to the wells containing the aqueous buffer, creating a range of concentrations.

-

Precipitation Detection: Allow the plate to stand for a defined period (e.g., 1-2 hours) at room temperature. The formation of a precipitate can be detected by measuring the turbidity of the solution using a nephelometer or a plate reader that can measure light scattering.

-

Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed.

Solvent Selection and Data Interpretation

The choice of organic solvents for solubility screening should be guided by their intended application. A diverse panel of solvents with varying polarities, hydrogen bonding capabilities, and functional groups should be considered.

Recommended Solvent Panel:

| Solvent Class | Examples | Rationale for Inclusion |

| Alcohols | Methanol, Ethanol, Isopropanol | Protic solvents with hydrogen bonding capabilities, common in synthesis and purification. |

| Ketones | Acetone, Methyl Ethyl Ketone | Aprotic polar solvents, useful for dissolving a wide range of compounds. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Aprotic polar solvents, often used in chemical reactions. |

| Esters | Ethyl Acetate | Moderately polar solvent, common in chromatography and extraction. |

| Halogenated | Dichloromethane (DCM), Chloroform | Nonpolar aprotic solvents, effective for dissolving nonpolar compounds. |

| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMA) | Highly polar aprotic solvents with strong solvating power. |

| Hydrocarbons | Toluene, Heptane | Nonpolar solvents, useful for understanding lipophilic character. |

| Others | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Polar aprotic solvents with broad applicability in analysis and as stock solutions.[8] |

Interpreting the Data:

The obtained solubility data for this compound should be tabulated for easy comparison. This data will be invaluable for:

-

Process Chemistry: Selecting appropriate solvents for reaction, work-up, and crystallization to ensure efficient synthesis and purification.[1]

-

Formulation Development: Identifying suitable solvent systems for liquid formulations or for the preparation of solid dispersions to enhance bioavailability.

-

Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a comprehensive and scientifically rigorous framework for its determination and application. By employing the detailed protocols for thermodynamic and kinetic solubility measurements, researchers and drug development professionals can generate the critical data needed to advance their research and development activities. A thorough understanding of the solubility profile of this promising compound will undoubtedly accelerate its journey from the laboratory to potential clinical applications.

References

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor.[Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace.[Link]

-

Compound solubility measurements for early drug discovery. (2022). Computational Chemistry.[Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.[Link]

-

This compound (C9H10ClN3O). (n.d.). PubChem.[Link]

-

2-Chloro-6-(1-piperazinyl)pyrazine. (n.d.). PubChem.[Link]

-

2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrazine. (n.d.). ChemBK.[Link]

-

2-chloro-6-(pyrrolidin-1-yl)pyrazine. (n.d.). PubChem.[Link]

-

2-Chloro-6-hydrazinylpyrazine. (n.d.). PubChem.[Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.[Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.[Link]

-

Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. (2022). PMC - NIH.[Link]

Sources

- 1. scispace.com [scispace.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C9H10ClN3O) [pubchemlite.lcsb.uni.lu]

- 6. pharmatutor.org [pharmatutor.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. lifechemicals.com [lifechemicals.com]

A Researcher's Guide to the Commercial Landscape of Pyrazine Derivatives

Foreword: The Enduring Relevance of the Pyrazine Scaffold

The pyrazine ring, a deceptively simple six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in modern chemical research. Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for molecular elaboration have cemented its importance in fields ranging from medicinal chemistry to materials science.[1] For researchers and drug development professionals, navigating the commercial availability of pyrazine derivatives is a critical first step in harnessing their potential. This guide provides an in-depth technical overview of the commercial landscape, offering insights into sourcing, strategic selection, and the synthetic considerations that empower innovative research.

I. The Pyrazine Core: A Privileged Structure in Drug Discovery and Beyond

The pyrazine nucleus is a recurring motif in a multitude of biologically active compounds and approved drugs.[2] Its electron-deficient nature influences the physicochemical properties of molecules, often enhancing solubility, metabolic stability, and the capacity for crucial hydrogen bonding interactions with biological targets.[3] This has led to its incorporation into a diverse array of therapeutics, including anticancer agents, kinase inhibitors, and antimicrobials.[4][5] Beyond pharmaceuticals, pyrazine derivatives are integral to the development of functional materials such as polymers and optoelectronic devices, owing to their unique photophysical properties.[6]

II. Navigating the Commercial Catalog: A Categorical Overview of Available Pyrazine Building Blocks

The commercial availability of pyrazine derivatives has expanded significantly, offering researchers a diverse toolkit of starting materials and intermediates. Major chemical suppliers and specialized building block providers offer a wide array of functionalized pyrazines. This section categorizes the most common and strategically important classes of commercially available pyrazine derivatives.

A. Halogenated Pyrazines: Versatile Handles for Cross-Coupling Chemistry

Halogenated pyrazines, particularly chloro- and bromo-derivatives, are among the most valuable and widely available building blocks. The halogen atoms serve as versatile synthetic handles for introducing molecular complexity through various cross-coupling reactions.

-

2-Halopyrazines: These are foundational starting materials for the synthesis of mono-substituted pyrazines.

-

2,5- and 2,6-Dihalopyrazines: These symmetrical building blocks are ideal for the synthesis of di-substituted pyrazines, often with applications in ligand and materials design.[7] The differential reactivity of the halogen atoms can sometimes be exploited for sequential, site-selective functionalization.

Key Suppliers: Sigma-Aldrich, Thermo Fisher Scientific, TCI Chemicals, BOC Sciences, and various specialized building block suppliers like Ambeed and Advanced ChemBlocks.[8][][10][11]

B. Pyrazine Carboxylic Acids and Esters: Gateways to Amides and Beyond

Pyrazine carboxylic acids and their corresponding esters are crucial intermediates for the synthesis of amides, a common functional group in bioactive molecules.

-

Pyrazine-2-carboxylic acid: A readily available starting material for the synthesis of a wide range of amides and other derivatives.[12]

-

Aminopyrazine-carboxylic acids: These bifunctional building blocks are particularly valuable in medicinal chemistry for constructing complex scaffolds.

Key Suppliers: BLD Pharm, Sigma-Aldrich, Combi-Blocks, and other fine chemical providers.[12]

C. Aminopyrazines: Key Components for Bioactive Scaffolds

Aminopyrazines are fundamental building blocks for many kinase inhibitors and other pharmacologically active compounds. The amino group provides a key hydrogen bond donor and a site for further derivatization.

-

2-Aminopyrazine: A simple yet essential building block.

-

Substituted Aminopyrazines: A wide variety of aminopyrazines with additional substituents are commercially available, allowing for fine-tuning of molecular properties.

Key Suppliers: UCHEM, Life Chemicals, and major chemical catalogs.[13][14]

D. Hydroxypyrazines and Alkoxypyrazines

Hydroxypyrazines exist in tautomeric equilibrium with their pyrazinone forms and are important precursors for various derivatives. Alkoxypyrazines are also readily available and can be used to modulate lipophilicity and other properties.

Key Suppliers: Georganics, and other specialized suppliers.[15]

III. Sourcing Strategies: Key Considerations for Researchers

The selection of a supplier for pyrazine derivatives should be guided by several key factors to ensure the quality and reliability of research outcomes.

| Consideration | Key Insights |

| Purity and Characterization | Reputable suppliers provide comprehensive analytical data, including NMR, LC-MS, and HPLC, to confirm the identity and purity of their compounds.[16] |

| Scale and Availability | For early-stage research, milligram to gram quantities are typically sufficient. For later-stage development, ensuring the supplier can provide larger quantities is crucial. |

| Cost | Prices can vary significantly between suppliers. It is advisable to compare prices for the same compound from multiple vendors.[17] |

| Lead Times | For time-sensitive projects, checking the stock status and estimated delivery times is essential. |

| Custom Synthesis | For novel or highly specialized pyrazine derivatives not available in catalogs, many companies offer custom synthesis services.[][19][20][21] |

IV. Custom Synthesis: When Off-the-Shelf is Not an Option

A. In-House Synthesis: Leveraging Established Protocols

For laboratories with synthetic chemistry capabilities, a wealth of literature exists detailing the synthesis of various pyrazine cores. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Workflow for In-House Synthesis Decision Making

Caption: Decision workflow for acquiring novel pyrazine derivatives.

Experimental Protocol: Synthesis of 2,5-Disubstituted Pyrazines from α-Amino Ketones (A Self-Condensation Approach)

This protocol outlines a classical and reliable method for the synthesis of symmetrically substituted pyrazines. The self-condensation of α-amino ketones, often generated in situ, proceeds through a dihydropyrazine intermediate that is subsequently oxidized to the aromatic pyrazine.[22]

Step 1: In Situ Generation of the α-Amino Ketone

-

Dissolve the α-halo ketone (1.0 eq) in a suitable solvent such as ethanol.

-

Add a source of ammonia, such as ammonium acetate or a solution of ammonia in ethanol (excess), to the reaction mixture.

-

Stir the mixture at room temperature or with gentle heating to facilitate the formation of the α-amino ketone.

Step 2: Dimerization and Dehydration

-

The α-amino ketone will begin to dimerize in solution to form a dihydropyrazine intermediate. This process can be accelerated by adjusting the pH or by gentle heating.

Step 3: Oxidation to the Pyrazine

-

The dihydropyrazine intermediate is then oxidized to the final pyrazine product. This can be achieved by bubbling air through the reaction mixture, or by the addition of a mild oxidizing agent such as copper(II) sulfate or hydrogen peroxide.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 4: Isolation and Purification

-

Upon completion of the reaction, the solvent is typically removed under reduced pressure.

-

The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the pure 2,5-disubstituted pyrazine.

B. Outsourcing to Contract Research Organizations (CROs)

For complex, multi-step syntheses or when in-house resources are limited, outsourcing to a CRO specializing in custom synthesis is a highly effective strategy.[19][20][21]

Advantages of Outsourcing:

-

Expertise: CROs possess specialized knowledge and experience in synthetic chemistry.

-

Resources: They have access to a wide range of reagents and advanced analytical equipment.

-

Time Savings: Outsourcing can significantly accelerate research timelines.

When selecting a CRO, it is important to evaluate their track record, communication practices, and quality control procedures.

V. Future Outlook: The Expanding Universe of Pyrazine Derivatives

The demand for novel pyrazine derivatives is expected to continue to grow, driven by their proven success in drug discovery and their emerging applications in materials science.[23] We can anticipate the commercial availability of increasingly complex and diverse pyrazine building blocks, including those with stereocenters and novel functional groups. Advances in synthetic methodologies, such as C-H functionalization and flow chemistry, will undoubtedly facilitate the efficient and sustainable production of these valuable compounds.[22]

VI. Conclusion

The commercial availability of pyrazine derivatives provides a rich and diverse starting point for innovation in both academic and industrial research. By understanding the landscape of available building blocks, implementing strategic sourcing practices, and leveraging both in-house and outsourced synthetic capabilities, researchers can effectively harness the power of the pyrazine scaffold to drive the discovery of new medicines and materials.

References

- Zhang, et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.

- Journal of Materials Chemistry C. (n.d.).

- Hu, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6848.

- Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(87), 55594-55597.

- YMER. (n.d.).

- Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017).

- Huigens, R. W., III, et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1033.

- Al-Ostoot, F. H., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry.

- Google Patents. (n.d.). US9458115B2 - Synthesis of substituted pyrazines.

- IRJMETS. (n.d.).

- Balar, M., et al. (2019). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.

- BOC Sciences. (n.d.). pyrazines - Building Block.

- Life Chemicals. (2019, November 19).

- UCHEM. (n.d.).

- BIOSYNCE. (n.d.).

- MySkinRecipes. (n.d.).

- Thermo Fisher Scientific. (n.d.). Pyrazine, 98% 10 g.

- Fisher Scientific. (n.d.). Pyrazine, 99+% 10 g.

- Simson Pharma Limited. (n.d.). Pyrazine | CAS No- 290-37-9.

- Sigma-Aldrich. (n.d.). Pyrazine for synthesis 290-37-9.

- TCI Chemicals. (n.d.).

- Advanced ChemBlocks. (n.d.). Pyrazine - Products.

- ChemicalBook. (n.d.). Pyrazine price,buy Pyrazine.

- Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

- Ambeed. (n.d.). Pyrazines- Heterocyclic Building Blocks.

- Georganics. (n.d.).

- MDPI. (n.d.).

- Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

- Echemi. (2022, December 31). High Quality 99% Purity of Pyrazine CAS NO 290-37-9 ISO 9001:2005 REACH Verified Producer.

- Pyrazine Specialties. (n.d.).

- Sigma-Aldrich. (n.d.). 6-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid.

- BOC Sciences. (n.d.). Custom Synthesis Platform for Complex Molecules & Processes.

- The Lab Depot. (n.d.). Pyrazine.

- IndiaMART. (n.d.). Pyrazine (C4H4N2) - Analytical Standard, Molecular Weight 80.09, Best Price in Mumbai.

- AAT Bioquest. (n.d.). Custom synthesis services.

- Life Chemicals. (2024, November 1). Custom Synthesis Services | Contract Research.

- BLD Pharm. (n.d.). 98-97-5|Pyrazine-2-carboxylic acid.

- Taros Discovery. (n.d.). Custom Synthesis Service for your key compounds.

- Biosynth. (n.d.). Custom Synthesis.

- Jampilek, J., et al. (2005). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 10(7), 814-833.

- RJPBCS. (n.d.).

- Jampilek, J., et al. (2005). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.

- Volza. (n.d.).

- Market.us. (n.d.). Pyrazines Market Size, Share | CAGR of 6.7%.

Sources

- 1. irjmets.com [irjmets.com]

- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]